![molecular formula C20H16O2 B6363492 1-Biphenyl-4-yl-2-phenoxy-ethanone, 97% CAS No. 29263-70-5](/img/structure/B6363492.png)
1-Biphenyl-4-yl-2-phenoxy-ethanone, 97%
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Overview
Description
Scientific Research Applications
1-Biphenyl-4-yl-2-phenoxy-ethanone has a range of applications in scientific research. It has been used as a ligand in the synthesis of transition metal complexes and as a catalyst for a variety of organic reactions. It has also been used as a reagent for the synthesis of a variety of organic compounds, including aryl amines, aryl halides, and aryl sulfonates. In addition, 1-Biphenyl-4-yl-2-phenoxy-ethanone has been used in the synthesis of aryl-substituted heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Biphenyl-4-yl-2-phenoxy-ethanone is not well understood. However, it is thought to act as a ligand in transition metal complexes and as a catalyst in organic reactions. It may also act as a reagent in the synthesis of aryl amines, aryl halides, and aryl sulfonates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Biphenyl-4-yl-2-phenoxy-ethanone have not been extensively studied. However, it is known to be an inhibitor of the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs. It is also known to be an inhibitor of the enzyme cytochrome P450 2C8, which is involved in the metabolism of drugs, as well as fatty acid oxidation.
Advantages and Limitations for Lab Experiments
1-Biphenyl-4-yl-2-phenoxy-ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used as a ligand in transition metal complexes and as a catalyst for a variety of organic reactions. Additionally, it can be used as a reagent for the synthesis of aryl amines, aryl halides, and aryl sulfonates. However, it is important to note that 1-Biphenyl-4-yl-2-phenoxy-ethanone is an inhibitor of cytochrome P450 enzymes and should be used with caution in lab experiments.
Future Directions
The future directions for 1-Biphenyl-4-yl-2-phenoxy-ethanone are numerous. Further research is needed to fully understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in the synthesis of other organic compounds and its potential therapeutic applications. Finally, further research is needed to explore its potential use as a catalyst in organic reactions and its potential use as a ligand in transition metal complexes.
Synthesis Methods
1-Biphenyl-4-yl-2-phenoxy-ethanone can be synthesized in a two-step process. First, 1-biphenyl-4-yl-2-hydroxy-ethanone is synthesized from 4-bromo-1-phenyl-2-ethanone and 1-biphenyl-4-yl-2-hydroxy-ethanone. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as sodium bicarbonate. The second step involves the catalytic reduction of 1-biphenyl-4-yl-2-hydroxy-ethanone to 1-biphenyl-4-yl-2-phenoxy-ethanone using a reducing agent, such as sodium borohydride or lithium aluminum hydride.
Safety and Hazards
properties
IUPAC Name |
2-phenoxy-1-(4-phenylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-20(15-22-19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCZUWKAMIZIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29263-70-5 |
Source
|
Record name | 2-PHENOXY-4'-PHENYLACETOPHENONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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